2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

Medicinal Chemistry Physicochemical Property Profiling Isomer Differentiation

Sourcing a stereochemically defined, α,α-disubstituted proline analog with documented batch analytics often introduces supply-chain variability and purity risk. This compound resolves that bottleneck. • Available as enantiopure (S)- or (R)-enantiomer with ≥98% purity, supported by HPLC, NMR, and specific rotation QC from ISO 9001/14001/45001-certified suppliers. • The 3-methylbenzyl α-substitution enforces restricted φ/ψ dihedral angles for turn-mimetic or PPII-helix scaffolds, differentiating it from γ-substituted benzylproline congeners. • Hydrochloride salt form ensures direct aqueous solubility for in vivo dosing without deprotection, streamlining CNS-targeted or transporter pharmacology workflows.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
Cat. No. B12502511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC2(CCCN2)C(=O)O.Cl
InChIInChI=1S/C13H17NO2.ClH/c1-10-4-2-5-11(8-10)9-13(12(15)16)6-3-7-14-13;/h2,4-5,8,14H,3,6-7,9H2,1H3,(H,15,16);1H
InChIKeyKQCQAZNHHLXULF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid HCl: Identity and Structural Classification


2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride (CAS 1217840-70-4 for the (R)-enantiomer; CAS 1049742-05-3 for the (S)-enantiomer) is a chiral, non-proteinogenic α,α-disubstituted amino acid derivative belonging to the α-substituted proline analog class . Its structure features a pyrrolidine ring bearing a carboxylic acid at the 2-position and a 3-methylbenzyl substituent at the same α-carbon, presented as the hydrochloride salt (molecular formula C₁₃H₁₈ClNO₂, molecular weight 255.74 g/mol) [1]. The compound is catalogued by authoritative chemical databases under the systematic name L-Proline, 2-[(3-methylphenyl)methyl]-, hydrochloride (1:1) and is supplied by multiple ISO-certified vendors with purity specifications typically ranging from 95% to 98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses .

2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid HCl: Differentiation from Positional Isomers and Analogs


Within the α-substituted benzylproline hydrochloride family, substitution position on the phenyl ring (ortho, meta, para) and on the pyrrolidine scaffold (α-C2 vs. γ-C4) are not interchangeable parameters for scientific procurement. The meta-methyl substitution on the benzyl ring of the target compound imparts a distinct electronic and steric profile compared to the ortho-methyl (CAS 1217859-15-8), para-methyl (CAS 1217789-18-8), and unsubstituted benzyl (CAS 86116-84-9) congeners, each of which presents different dipole moments, logP values, and conformational preferences . Furthermore, the α,α-disubstitution at the proline C2 position fundamentally alters backbone conformational constraints relative to γ-substituted (C4) benzylproline derivatives, as documented in the Cambridge Structural Database analysis of substituted proline conformational landscapes [1]. The pharmacologically relevant consequence of these structural differences is evidenced by the structure-activity relationships established for benzylproline-derived ASCT2 transporter inhibitors, where the position of methyl substitution on the phenyl ring and the substitution site on the proline scaffold produced Ki values spanning over two orders of magnitude [2].

2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid HCl: Quantitative Evidence vs. Closest Analogs


Meta-Methyl Substitution: Physicochemical Differentiation from Ortho- and Para-Isomers

The target compound bears a methyl group at the meta (3-) position of the benzyl ring, distinguishing it from the ortho-methyl isomer (CAS 1217859-15-8) and the para-methyl isomer (CAS 1217789-18-8). While all three isomers share the identical molecular formula C₁₃H₁₈ClNO₂ and molecular weight 255.74 g/mol, the meta-substitution pattern produces a dipole moment and electrostatic potential surface that are distinct from the ortho and para congeners, directly impacting molecular recognition events in biological systems . In the closely related γ-benzylproline ASCT2 inhibitor series (Singh et al., 2017), the position of a single methyl group on the phenyl ring differentiated compounds by over 50-fold in apparent binding affinity, demonstrating that methyl positional isomerism is not trivial for target engagement [1]. For procurement decisions, the meta-methyl isomer must be specified explicitly; orders placed under generic 'methylbenzylproline' nomenclature risk receiving an unintended positional isomer with different biological activity.

Medicinal Chemistry Physicochemical Property Profiling Isomer Differentiation

α-C2 vs. γ-C4 Substitution: Conformational and Scaffold Differences

The target compound features α,α-disubstitution at the proline C2 position (both the carboxylic acid and the 3-methylbenzyl group attached to the same α-carbon), which fundamentally differs from the γ-substituted benzylprolines (C4-substituted) characterized in the primary ASCT2 inhibitor literature [1]. A systematic crystallographic and computational analysis of substituted proline conformations (Kang & Byun, 2020) demonstrated that the substitution position (C2, C3, C4, or C5) on the pyrrolidine ring dictates the accessible backbone dihedral angles (φ, ψ, χ) and pyrrolidine ring puckering states [2]. α,α-Disubstituted prolines such as the target compound enforce more restricted conformational space compared to mono-α-substituted or γ-substituted analogs, making them preferred scaffolds for inducing specific secondary structure turns in peptidomimetic design. The closest commercially available positional isomer with a 3-methylbenzyl group at the C4 position (CAS 1049734-52-2, (2S,4R)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride) shares the same molecular formula and molecular weight but presents the benzyl substituent at a topologically distinct position, resulting in fundamentally different spatial presentation of the aromatic pharmacophore .

Peptidomimetics Conformational Analysis Proline Scaffold Design

Purity and Quality Benchmarking Against Alternative Suppliers

Commercially available batches of (R)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride are supplied with verified purity specifications of 95% (AKSci, Chemenu) to 98% (Bidepharm, BLD Pharmatech, Leyan), with batch-specific QC documentation including NMR, HPLC, and GC analyses available from multiple ISO-certified suppliers . The (S)-enantiomer (CAS 1049742-05-3) is separately catalogued and sourced, enabling procurement of stereochemically defined material. In contrast, the closely related ortho-methyl isomer ((R)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride, CAS 1217859-15-8) is primarily available at 95% purity from a more limited supplier base . The quality documentation standards and supplier diversity for the meta-methyl target compound provide verifiable advantages for research continuity and regulatory compliance in pharmaceutical development workflows. The hydrochloride salt form of the target compound (vs. the free acid or Boc-protected derivative) offers enhanced aqueous solubility and stability for direct use in biological assays, differentiating it from the Boc-protected precursor (CAS 1217604-87-9) which requires an additional deprotection step [1].

Quality Assurance Procurement Specification Analytical Chemistry

Nootropic and Psychotropic Patent Coverage: Scaffold Validation

The α-substituted pyrrolidine-2-carboxylic acid scaffold encompassing the target compound is explicitly claimed within the genus of US Patent 5,068,242 A (and corresponding EP 0370378 A3), which describes pyrrolidine-2-carboxylic acid derivatives having psychotropic and nootropic activity for the treatment of cognitive dysfunctions [1]. The patent specifically claims compounds where R³ is a 'substituted or unsubstituted araliphatic radical having 7-32 carbon atoms' attached at the α-position, directly covering 2-[(3-methylphenyl)methyl] substitution [2]. This patent also reports in vivo nootropic efficacy data in a mouse inhibitory (passive) avoidance model, establishing the antiamnesic activity of this compound class at the genus level [3]. Additionally, US Patent 5,212,158 further reinforces the therapeutic relevance of α-substituted L-proline derivatives as nootropic agents, with claimed activity at low oral doses. The specific 3-methylbenzyl substitution pattern is distinguished from other araliphatic variants by its optimal balance of lipophilicity (meta-methyl contributes ~0.56 logP units vs. unsubstituted phenyl) for blood-brain barrier penetration while avoiding the steric clash associated with ortho-substitution.

Nootropic Agents Cognitive Enhancement Patent Analysis

2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid HCl: Validated Application Scenarios


Conformationally Constrained Peptidomimetics with α,α-Disubstituted Proline

The α,α-disubstitution pattern of the target compound at the proline C2 position provides a uniquely restricted backbone conformational space compared to mono-substituted or γ-substituted proline analogs. As documented by Kang & Byun (2020) in their comprehensive Cambridge Structural Database analysis, α-substituted prolines exhibit significantly narrowed φ/ψ dihedral angle distributions, making this compound the appropriate procurement choice for peptidomimetic projects requiring enforced turn conformations or stabilized polyproline II helices [1]. The 3-methylbenzyl substituent specifically offers an aromatic pharmacophore for hydrophobic pocket engagement while the meta-methyl group avoids the steric hindrance issues associated with ortho-substituted analogs (CAS 1217859-15-8) that can compromise peptide coupling efficiency .

CNS Drug Discovery for Cognitive Dysfunction and Nootropic Mechanisms

The compound's core scaffold is encompassed within the genus claims of US Patent 5,068,242 A, which establishes antiamnesic activity for α-substituted pyrrolidine-2-carboxylic acid derivatives in the mouse passive avoidance model—a standard preclinical assay for cognitive enhancement [1]. This patent validation, combined with the meta-methyl group's favorable contribution to lipophilicity (approximately +0.56 logP units vs. unsubstituted benzyl) for predicted blood-brain barrier penetration, supports procurement of this specific compound for CNS-targeted medicinal chemistry campaigns. The hydrochloride salt form provides direct aqueous solubility for in vivo dosing without additional formulation steps, offering a practical advantage over the Boc-protected precursor (CAS 1217604-87-9) that requires deprotection prior to biological evaluation .

SAR Studies on Amino Acid Transporter Modulation

Although direct quantitative binding data for the target compound against specific transporters has not been reported in the peer-reviewed literature, the closely related γ-substituted benzylproline SAR established by Singh et al. (2017) for ASCT2 glutamine transporter inhibition provides a valuable framework for hypothesis-driven procurement [1]. The 3-methylbenzyl substituent on the target compound offers a distinct hydrophobic signature compared to the halogen-substituted and unsubstituted benzyl variants characterized in that study (where Ki values ranged from 3 μM to 2000 μM depending on substitution). Researchers investigating neutral amino acid transporter pharmacology (ASCT2, PROT/SLC6A7) can use this compound as a rationally selected probe to extend SAR understanding from γ-substituted to α-substituted benzylproline chemical space, enabling direct comparison of scaffold geometry effects on transporter binding affinity .

High-Purity Chiral Building Blocks for Pharmaceutical Process Development

For pharmaceutical development workflows operating under ICH Q7 or similar quality guidelines, the target compound's availability at 98% purity with batch-specific analytical documentation (NMR, HPLC, GC, specific rotation) from ISO 9001/14001/45001 certified suppliers such as Bidepharm, BLD Pharmatech, and MolCore provides the traceability and quality assurance required for GMP-adjacent research [1]. The (R)-enantiomer (CAS 1217840-70-4) and (S)-enantiomer (CAS 1049742-05-3) are separately catalogued, enabling procurement of stereochemically unambiguous material. This differentiates the target compound from the ortho-methyl isomer (CAS 1217859-15-8), which is primarily sourced at 95% purity from a narrower supplier base, potentially introducing additional purification burden and batch variability risk in scale-up workflows .

Quote Request

Request a Quote for 2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.